methyl 4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
Overview
Description
Methyl 4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a complex organic compound that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound features a benzothiazine ring system, which is fused with a benzene ring and substituted with a methyl group and a carboxylate ester group.
Mechanism of Action
Target of Action
Methyl 4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide, also known as methyl 4-(4-methylphenyl)-1,1-dioxo-1lambda6,4-benzothiazine-2-carboxylate, is a compound that belongs to the 1,2,4-benzothiadiazine-1,1-dioxide family .
Mode of Action
The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide derivatives are influenced by various functional groups attached to the ring . For instance, the presence of a halo group at the 7 and 8 positions of the ring can result in active compounds .
Biochemical Pathways
Compounds in the 1,2,4-benzothiadiazine-1,1-dioxide family have been reported to modulate various biochemical pathways due to their diverse biological activities .
Result of Action
Compounds in the same family have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiazine Ring: The initial step involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4-methylbenzoic acid, under acidic conditions to form the benzothiazine ring.
Esterification: The carboxyl group of the benzothiazine derivative is then esterified using methanol and a strong acid catalyst, such as sulfuric acid, to form the methyl ester.
Oxidation: The final step involves the oxidation of the benzothiazine ring to introduce the 1,1-dioxide functionality. This can be achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the 1,1-dioxide functionality, converting it back to the parent benzothiazine compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent due to its ability to inhibit certain enzymes and pathways involved in inflammation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial and antihypertensive properties.
4-Hydroxy-2-quinolones: Exhibits a range of biological activities, including antimicrobial and anticancer effects.
Indole Derivatives: Possess diverse biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
Methyl 4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide stands out due to its unique combination of a benzothiazine ring with a methylphenyl group and a carboxylate ester. This structural arrangement imparts specific biological activities and chemical reactivity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
methyl 4-(4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c1-12-7-9-13(10-8-12)18-11-16(17(19)22-2)23(20,21)15-6-4-3-5-14(15)18/h3-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKAMJHQKDLXJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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